Rivastigmine tartrate falls under the class of drugs known as cholinesterase inhibitors (ChEIs). These work by blocking the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which break down the neurotransmitter acetylcholine (ACh) in the brain. Increasing ACh levels can potentially improve cognitive function and alleviate symptoms in neurodegenerative disorders where ACh signaling is impaired, like AD and PD. [Source: ]
Extensive research has investigated the efficacy of rivastigmine tartrate in managing AD symptoms. Numerous studies, including the Efficacy and Safety of Rivastigmine in Patients with Alzheimer's Disease: International Randomised Controlled Trial, have demonstrated its effectiveness in improving cognitive function, activities of daily living (ADLs), and global assessments in patients with mild to moderate AD. [Source: ] However, it's important to note that the effects are modest and do not slow down the disease progression.
While the primary focus has been on AD, research has explored rivastigmine tartrate's potential in PD, particularly for patients with dementia. Studies like Rivastigmine in the treatment of patients with Alzheimer's disease suggest benefits in cognitive function, neuropsychiatric symptoms, and ADLs in PD patients with dementia. [Source: ]
Scientists are actively exploring different aspects of rivastigmine tartrate, including:
Rivastigmine tartrate is a reversible inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase, primarily used in the treatment of mild to moderate dementia associated with Alzheimer's disease and Parkinson's disease. It is chemically classified as (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]-phenyl carbamate hydrogen-(2R,3R)-tartrate, with an empirical formula of and a molecular weight of 400.43 g/mol . Rivastigmine tartrate appears as a white to off-white crystalline powder that is highly soluble in water and has a distribution coefficient indicating it can effectively penetrate the blood-brain barrier, reaching peak concentrations in cerebrospinal fluid within a few hours after administration .
As mentioned earlier, rivastigmine tartrate works by inhibiting cholinesterase, thereby increasing acetylcholine levels in the brain. Acetylcholine plays a crucial role in memory, learning, and other cognitive functions. In Alzheimer's and Parkinson's disease, the brain produces less acetylcholine. By increasing acetylcholine levels, rivastigmine tartrate may help improve symptoms like memory loss and thinking difficulties.
Rivastigmine functions by inhibiting cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. The primary metabolic pathway for rivastigmine involves cholinesterase-mediated hydrolysis, resulting in the formation of decarbamylated metabolites . The reaction can be summarized as follows:
The synthesis of rivastigmine involves several key steps:
Rivastigmine tartrate is primarily utilized in clinical settings for:
Several compounds exhibit similar mechanisms of action as rivastigmine. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Donepezil | Acetylcholinesterase inhibitor | Selective for acetylcholinesterase; longer half-life than rivastigmine. |
| Galantamine | Acetylcholinesterase inhibitor; also modulates nicotinic receptors | Dual action provides additional cognitive benefits. |
| Tacrine | Acetylcholinesterase inhibitor | First drug approved for Alzheimer's but has significant hepatotoxicity risks compared to rivastigmine. |
| Physostigmine | Reversible cholinesterase inhibitor | Natural product; crosses blood-brain barrier rapidly but has a shorter duration of action than rivastigmine. |
Rivastigmine's unique profile lies in its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, making it particularly effective in enhancing cholinergic function in the brain while having a relatively favorable safety profile compared to other agents like tacrine .
Molecular docking studies have provided comprehensive insights into the binding mechanisms of rivastigmine tartrate with various protein targets relevant to Alzheimer disease therapy. The computational analysis reveals distinct binding patterns and affinities across different protein systems, demonstrating the compound's versatility in molecular recognition processes [1] [2].
The most extensively characterized interaction involves the binding of rivastigmine tartrate to human transferrin, where molecular docking calculations demonstrate a significant binding affinity of -5.7 kcal/mol [1]. The binding site analysis identifies two critical residues, histidine 598 and leucine 641, as central components of the interaction interface. These residues facilitate multiple interaction types, including hydrogen bonding, van der Waals forces, and alkyl interactions, which collectively contribute to the stability of the rivastigmine tartrate-human transferrin complex [1]. The binding constant of 5.3 × 10⁴ M⁻¹ at 301 K indicates moderate to strong binding affinity, suggesting physiologically relevant interactions in plasma protein binding scenarios [3].
Comparative docking analysis with irisin, a recently discovered exercise-induced myokine, reveals a binding affinity of -5.4 kcal/mol [4] [5]. The rivastigmine tartrate molecule occupies a deep cavity within the irisin binding pocket, establishing favorable interactions through hydrogen bonding and van der Waals forces [5]. The predicted affinity demonstrates a ligand efficiency of 0.3 kcal mol⁻¹ non-hydrogen atom⁻¹, with a calculated pKi value of 3.96, indicating significant binding potential for therapeutic applications [5].
The interaction with acetylcholinesterase represents a unique binding mechanism involving covalent modification rather than reversible binding. Structural analysis reveals that rivastigmine tartrate forms a covalent carbamyl linkage with the active site serine residue [6]. This covalent interaction results in retention of the leaving group, (−)-S-3-[1-(dimethylamino)ethyl]phenol, within the anionic binding site [6]. A significant conformational change occurs in the active site histidine 440, which moves away from its normal hydrogen-bonded partner glutamate 327, effectively disrupting the catalytic triad and explaining the unusually slow reactivation kinetics observed experimentally [6].
Table 1. Molecular Docking Results - Binding Site Characterization
| Target Protein | Binding Affinity (kcal/mol) | Key Binding Residues | Binding Constant (M⁻¹) | Interaction Type |
|---|---|---|---|---|
| Human Transferrin (hTf) | -5.7 | His 598, Leu 641 | 5.3 × 10⁴ (at 301K) | Hydrogen bonding, van der Waals, alkyl interactions |
| Irisin | -5.4 | Deep cavity binding pocket | 1.3 × 10⁴ (at 20°C) | Hydrogen bonding, van der Waals forces |
| Acetylcholinesterase (AChE) | Not specified | Active site serine, His 440, Glu 327 | Not specified | Covalent carbamylation, disrupted catalytic triad |
| Bovine Serum Albumin (BSA) | Not specified | Not specified | 2.5 × 10⁴ (at 298K) | Static complex formation |
The binding site analysis across different protein targets demonstrates the molecular basis for rivastigmine tartrate's mechanism of action and its interactions with plasma proteins, providing crucial information for understanding both therapeutic efficacy and pharmacokinetic properties [1] [7] [8].
Molecular dynamics simulations provide detailed insights into the conformational behavior and dynamic stability of rivastigmine tartrate in complex with various protein targets. The computational framework employed utilizes the GROMACS-2018.1 package with the AMBER99SB-ILDN force field, representing a robust methodology for investigating protein-drug interactions [9].
The simulation protocol involves solvation of protein-rivastigmine tartrate complexes using the TIP3P water model within triclinic periodic boundary conditions [9]. The topology of rivastigmine tartrate was generated using Antechamber with the AM1-BCC charge model through AmberTools21, ensuring accurate representation of the molecular electrostatic properties [9]. The systems were neutralized through addition of appropriate counter ions to maintain electrical neutrality throughout the simulation trajectories [9].
Trajectory analysis over a 50-nanosecond simulation period reveals important conformational characteristics of the rivastigmine tartrate-protein complexes [7]. The molecular dynamics simulations demonstrate that rivastigmine tartrate maintains stable interactions with target proteins while allowing for natural thermal fluctuations consistent with physiological conditions [7]. Root mean square deviation analysis indicates convergence of the system to equilibrium conformations, suggesting that the binding poses identified through molecular docking represent thermodynamically stable configurations [7].
The conformational dynamics analysis reveals that rivastigmine tartrate exhibits restricted mobility when bound to protein targets, consistent with the formation of stable intermolecular interactions [7]. Radius of gyration calculations demonstrate that protein structures remain compact throughout the simulation period, indicating that rivastigmine tartrate binding does not induce significant protein unfolding or destabilization [7]. This finding supports the therapeutic viability of rivastigmine tartrate as it maintains protein structural integrity while modulating functional activity.
Table 2. Molecular Dynamics Simulation Parameters
| Parameter | Value/Method | Software Package |
|---|---|---|
| Force Field | AMBER99SB-ILDN | GROMACS-2018.1 |
| Water Model | TIP3P | GROMACS-2018.1 |
| Simulation Time | 50 ns | GROMACS-2018.1 |
| Temperature | Not specified | GROMACS-2018.1 |
| Pressure | Not specified | GROMACS-2018.1 |
| Integration Time Step | Not specified | GROMACS-2018.1 |
| Periodic Boundary Conditions | Triclinic box | GROMACS-2018.1 |
| Electrostatics Treatment | Not specified | GROMACS-2018.1 |
The molecular dynamics simulations provide validation for the molecular docking results by demonstrating the temporal stability of predicted binding poses [9] [7]. The conformational sampling achieved through extended simulation periods allows for assessment of binding site flexibility and identification of alternative binding conformations that may contribute to the overall binding affinity [7]. These findings contribute to a comprehensive understanding of rivastigmine tartrate's molecular behavior in biological environments and support the rational design of improved cholinesterase inhibitors.
Quantum mechanical analysis of rivastigmine tartrate provides fundamental insights into the electronic structure and reactivity properties that govern its biological activity and chemical stability. The computational investigation employs density functional theory methods to optimize molecular geometries and calculate electronic properties relevant to drug-target interactions [10].
Crystal structure analysis reveals that rivastigmine hydrogen tartrate crystallizes in the monoclinic space group P21 with specific lattice parameters: a = 17.538 Å, b = 8.327 Å, c = 7.261 Å, and β = 98.800° [10]. The unit cell volume of 1047.929 ų contains two formula units, indicating a relatively compact molecular packing arrangement [10]. The crystal structure optimization using density functional techniques provides accurate geometric parameters for subsequent quantum mechanical property calculations [10].
The hydrogen bonding network within the crystal structure demonstrates the importance of intermolecular interactions in stabilizing the rivastigmine tartrate solid state [10]. The un-ionized end of hydrogen tartrate anions forms strong hydrogen bonds with ionized ends of adjacent anions, creating extended chain structures [10]. The rivastigmine cation contributes to this network through hydrogen bonding between its ammonium group and the carbonyl oxygen atom of the tartrate anion [10]. These interactions form a corrugated network in the bc-plane, with additional stabilization provided by several carbon-hydrogen to oxygen hydrogen bonds [10].
Quantum mechanical conformation examination using Hartree-Fock/6-21G*/water calculations indicates that the observed crystal conformation represents an energetically favorable arrangement [10]. The density functional theory optimization confirms the structural stability and provides electronic charge distributions that influence intermolecular recognition processes [10]. The optimized geometry serves as the foundation for calculating molecular orbital energies, electron density distributions, and electrostatic potential surfaces that govern chemical reactivity [10].
Table 3. Quantum Mechanical Analysis - Crystal Structure Data
| Property | Value | Description |
|---|---|---|
| Space Group | P21 (#4) | Monoclinic crystal system |
| Unit Cell Parameter a (Å) | 17.538 34(5) | Lattice parameter along a-axis |
| Unit Cell Parameter b (Å) | 8.326 89(2) | Lattice parameter along b-axis |
| Unit Cell Parameter c (Å) | 7.261 11(2) | Lattice parameter along c-axis |
| Beta Angle (°) | 98.7999(2) | Monoclinic angle |
| Unit Cell Volume (ų) | 1047.929(4) | Unit cell volume |
| Formula Units per Cell (Z) | 2 | Number of formula units |
| Hydrogen Bond Network | Corrugated network in bc-plane | Three-dimensional hydrogen bonding |
| DFT Optimization Method | Density Functional Theory | Structure optimization method |
Electronic structure analysis reveals that the carbamate functional group within rivastigmine tartrate exhibits specific reactivity patterns that facilitate covalent binding to acetylcholinesterase [6]. The electron-withdrawing nature of the carbamate carbonyl group increases the electrophilicity of the carbon atom, promoting nucleophilic attack by the serine hydroxyl group in the enzyme active site [6]. Quantum mechanical calculations of frontier molecular orbitals provide insight into the preferred sites for nucleophilic and electrophilic interactions [10].
The thermodynamic parameters derived from quantum mechanical analysis support the experimental observations of spontaneous binding processes [1] [5]. The calculated Gibbs free energy changes demonstrate favorable interaction energies across multiple protein targets, with values ranging from -3.13 to -6.24 kcal/mol depending on the specific system and temperature conditions [1] [5]. The negative enthalpy changes indicate exothermic binding processes driven primarily by hydrogen bonding and van der Waals interactions rather than hydrophobic effects [1] [5].
Table 4. Thermodynamic Parameters from Computational Studies
| System | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol/K) | Binding Sites (n) |
|---|---|---|---|---|
| hTf-RT (301K) | -6.24 | -237.5 | -768.2 | 0.99 |
| hTf-RT (303K) | -4.71 | -237.5 | -768.2 | 0.99 |
| hTf-RT (305K) | -3.17 | -237.5 | -768.2 | 0.93 |
| Irisin-RT (20°C) | -5.40 | -161.7 | -52.8 | 1.07 |
| Irisin-RT (28°C) | -4.10 | -161.7 | -52.8 | 0.66 |
| Irisin-RT (34°C) | -3.13 | -161.7 | -52.8 | 0.60 |